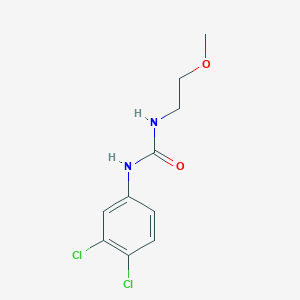![molecular formula C18H17N3O2S3 B10881162 2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10881162.png)
2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole moiety linked to a tetrahydrobenzothiophene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and tetrahydrobenzothiophene intermediates. One common method involves the condensation of 2-aminobenzenethiol with benzaldehyde to form the benzothiazole ring . This intermediate is then reacted with a suitable acylating agent to introduce the acetyl group. The final step involves the coupling of this intermediate with tetrahydrobenzothiophene-3-carboxamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, the use of high-throughput screening methods to identify optimal reaction conditions and catalysts would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiazole and benzothiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to GABA (A) receptors and sodium channels, which are involved in the regulation of neuronal activity . This binding can modulate the activity of these receptors and channels, leading to anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(SUBSTITUTED)ACETOHYDRAZIDE
- ETHYL 2-{[([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
What sets 2-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart from similar compounds is its unique combination of the benzothiazole and tetrahydrobenzothiophene moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H17N3O2S3 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H17N3O2S3/c19-16(23)15-10-5-1-3-7-12(10)25-17(15)21-14(22)9-24-18-20-11-6-2-4-8-13(11)26-18/h2,4,6,8H,1,3,5,7,9H2,(H2,19,23)(H,21,22) |
Clave InChI |
XSXSIXDPBLNQJY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


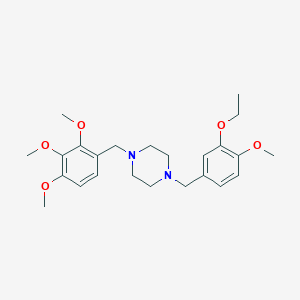
![ethyl 3-amino-1-(2-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B10881093.png)
![1-(furan-2-ylmethyl)-4,5-diphenyl-2-{[(E)-piperidin-1-ylmethylidene]amino}-1H-pyrrole-3-carbonitrile](/img/structure/B10881095.png)
![2,6-Dimethoxy-4-{[4-(3-phenoxybenzyl)piperazino]methyl}phenol](/img/structure/B10881100.png)
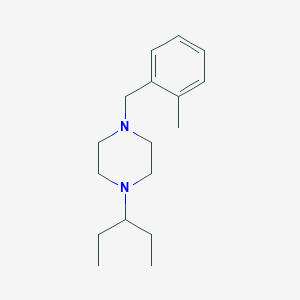
![N-(furan-2-ylmethyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10881107.png)
![2,6-Dimethoxy-4-{[4-(3-methylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10881115.png)
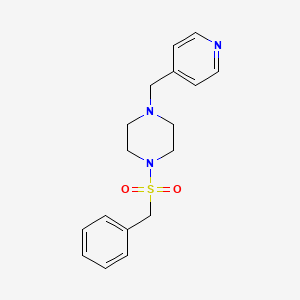
![1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10881126.png)
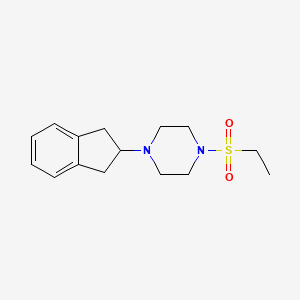
![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide](/img/structure/B10881147.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10881153.png)
![(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10881156.png)
